molecular formula C14H17N5S B5543567 5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5543567
M. Wt: 287.39 g/mol
InChI Key: UFZAMKZXLBAXPF-UHFFFAOYSA-N
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Description

5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H17N5S and its molecular weight is 287.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.12046674 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including compounds similar to 5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. Research by Bayrak et al. (2009) demonstrates the synthesis of new 1,2,4-triazoles with notable antimicrobial activity, highlighting the potential of these compounds in combating various microbial infections (Bayrak et al., 2009).

Pharmacological Studies

Another area of research involving triazole derivatives focuses on their pharmacological applications. Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, assessing their antimicrobial and antitubercular activities. This indicates the potential of such compounds in the development of new pharmacological agents (Dave et al., 2007).

Biological Activity Studies

Triazole derivatives are also researched for their biological activities. Kalinina et al. (2015) explored the synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines, investigating their impact on cell culture viability and proliferative activity. Such studies are crucial for understanding the broader biological implications of these compounds (Kalinina et al., 2015).

Potential Antitumor Applications

Research has also delved into the potential antitumor properties of triazole derivatives. Saidov et al. (2014) conducted a study focusing on the synthesis of new 1,2,4-triazole derivatives and their preliminary evaluation in inhibiting various cancer cell lines, showcasing the relevance of these compounds in cancer research (Saidov et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of triazole derivatives form a significant part of scientific research. Bijev and Prodanova (2007) provide insights into the synthesis of new heterocyclic compounds, including pyrrole derivatives of 4-amino-4H-1,2,4-triazole-3-thiols, which are crucial for understanding the chemical properties and potential applications of these substances (Bijev & Prodanova, 2007).

Properties

IUPAC Name

3-cyclohexyl-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c20-14-18-17-13(11-6-2-1-3-7-11)19(14)16-10-12-8-4-5-9-15-12/h4-5,8-11H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZAMKZXLBAXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.